GPR120 Agonist 5
CAS No.:
Cat. No.: VC21536505
Molecular Formula: C23H24N2O3
Molecular Weight: 376.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H24N2O3 |
---|---|
Molecular Weight | 376.4 g/mol |
IUPAC Name | 4-[4-[2-(N-pyridin-2-ylanilino)ethoxy]phenyl]butanoic acid |
Standard InChI | InChI=1S/C23H24N2O3/c26-23(27)11-6-7-19-12-14-21(15-13-19)28-18-17-25(20-8-2-1-3-9-20)22-10-4-5-16-24-22/h1-5,8-10,12-16H,6-7,11,17-18H2,(H,26,27) |
Standard InChI Key | WQXHZCYCKCQFQP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Canonical SMILES | C1=CC=C(C=C1)N(CCOC2=CC=C(C=C2)CCCC(=O)O)C3=CC=CC=N3 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
GPR120 Agonist 5, also identified as NCG21 or NGC21, is characterized by the molecular formula C23H24N2O3 with a molecular weight of 376.45 g/mol . Its IUPAC name is 4-(4-{2-[phenyl(pyridin-2-yl)amino]ethoxy}phenyl)butanoic acid, and it has the CAS number 1079821-35-4 . The compound features a phenylpropanoic acid moiety linked to a pyridine ring, which contributes to its selective binding to the GPR120 receptor.
Table 1. Chemical Properties of GPR120 Agonist 5
Property | Value |
---|---|
Molecular Formula | C23H24N2O3 |
Molecular Weight | 376.45 g/mol |
CAS Number | 1079821-35-4 |
Chemical Name | 4-(4-{2-[phenyl(pyridin-2-yl)amino]ethoxy}phenyl)butanoic acid |
Synonyms | NCG21, NGC21, compound 12 |
Purity (Commercial) | ≥98% |
Storage Conditions | -20°C |
The compound's structure was designed based on structure-activity relationship studies aimed at developing selective agonists of GPR120 with high potency . GPR120 Agonist 5 activates the GPR120 receptor with an EC50 value of 1.2 μM, demonstrating its efficacy as a receptor agonist .
GPR120 Receptor Structure and Function
To understand the mechanism of action of GPR120 Agonist 5, it is essential to first comprehend the structure and function of its target receptor.
Tissue Distribution and Natural Ligands
GPR120 is predominantly expressed in the intestine, adipocytes, and pro-inflammatory macrophages . This distribution pattern suggests its involvement in metabolic regulation and inflammatory processes. The receptor is naturally activated by long-chain free fatty acids, particularly omega-3 fatty acids such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) .
Mechanism of Action of GPR120 Agonist 5
Receptor Binding and Activation
GPR120 Agonist 5 binds to the GPR120 receptor with an EC50 value of 1.2 μM, leading to receptor activation . The binding likely involves the interaction between the compound's carboxylic acid group and the Arg99 residue in the receptor's transmembrane domain II, mirroring the binding mechanism of other GPR120 agonists .
Signaling Pathways
Upon activation by GPR120 Agonist 5, GPR120 initiates several signaling cascades:
-
G-protein-dependent pathway: GPR120 couples to Gαq/11, leading to the production of inositol-1,4,5-triphosphate (IP3) . This increase in IP3 production has been observed in both human and mouse GPR120-expressing cells treated with GPR120 agonists .
-
β-arrestin-dependent pathway: GPR120 directly couples to β-arrestin-2, which serves as a scaffold for various signaling complexes . GPR120 agonists induce a concentration-dependent recruitment of β-arrestin-2 to GPR120, with EC50 values ranging from 0.35 to 0.50 μM depending on the specific agonist .
-
ERK phosphorylation: GPR120 agonists trigger biphasic ERK phosphorylation, with an acute phase (2-5 minutes) and a delayed phase (>30 minutes) . This pattern suggests complex temporal regulation of downstream signaling events.
These signaling pathways mediate the diverse physiological effects of GPR120 activation, including anti-inflammatory actions, insulin sensitization, and regulation of metabolic processes.
Pharmacological Effects of GPR120 Agonist 5
Metabolic Effects
GPR120 Agonist 5 exhibits several beneficial metabolic effects:
-
GLP-1 secretion: The compound promotes the release of glucagon-like peptide-1 (GLP-1) by activating GPR120 in enteroendocrine cells . GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, thus contributing to improved glycemic control .
-
Insulin sensitivity: GPR120 activation by agonists like GPR120 Agonist 5 enhances insulin action in adipose tissue . This effect may involve suppression of adipose tissue lipolysis, which reduces circulating free fatty acid levels that can contribute to insulin resistance .
-
Glucose homeostasis: GPR120 agonists have demonstrated the ability to improve glucose tolerance and reduce hyperinsulinemia in animal models of obesity and diabetes . This effect is likely mediated through multiple mechanisms, including enhanced insulin secretion, improved insulin sensitivity, and reduced inflammation.
Table 2. Effects of GPR120 Agonists on Glucose Metabolism in Animal Models
Anti-inflammatory Effects
GPR120 Agonist 5 demonstrates significant anti-inflammatory properties:
-
Inhibition of inflammatory signaling: The compound helps reduce chronic low-grade inflammation, which plays a crucial role in the pathogenesis of obesity, insulin resistance, and type 2 diabetes . GPR120 activation strongly inhibits lipopolysaccharide (LPS)-induced phosphorylation of TAK1, IKKβ, and JNK, and reduces IκB degradation in macrophages .
-
Macrophage-mediated effects: GPR120 has anti-inflammatory effects via macrophages, as demonstrated by studies using macrophage-specific GPR120 knockout mice . GPR120 Agonist 5, by activating GPR120 in macrophages, may help shift the macrophage phenotype from pro-inflammatory M1 to anti-inflammatory M2, thereby reducing inflammation in metabolic tissues.
Cardiovascular Effects
Emerging evidence suggests potential cardiovascular benefits of GPR120 activation:
-
Reduced arrhythmias: GPR120 agonists have been shown to attenuate ventricular arrhythmias in post-infarcted rat hearts . This effect is mediated through GPR120-dependent connexin43 phosphorylation, which enhances gap junction function and electrical coupling between cardiomyocytes .
-
Reduced cardiac oxidative stress: Activation of GPR120 by agonists like GW9508 reduces oxidative-nitrosative stress in the myocardium after infarction, which may contribute to their cardioprotective effects .
Comparison with Other GPR120 Agonists
Several GPR120 agonists have been developed and characterized in terms of their potency, selectivity, and efficacy:
Table 3. Comparative Properties of GPR120 Agonists
GPR120 Agonist 5 was among the earlier developed agonists for this receptor. More recently developed compounds like TUG-891 and Compound A demonstrate higher potency and selectivity, indicating the progress in medicinal chemistry efforts to optimize GPR120 agonists .
Structure-Activity Relationship of GPR120 Agonists
The development of GPR120 Agonist 5 and related compounds has provided valuable insights into the structure-activity relationships of GPR120 agonists:
-
Carboxylic acid moiety: The presence of a carboxylic acid group is critical for interaction with the Arg99 residue in the GPR120 receptor . This structural feature is conserved across different classes of GPR120 agonists.
-
Phenylpropanoic acid scaffold: Many GPR120 agonists, including GPR120 Agonist 5, are built upon a phenylpropanoic acid scaffold . Modifications to this scaffold have led to the development of compounds with improved potency and selectivity.
-
Heterocyclic rings: The incorporation of heterocyclic rings, such as the pyridine ring in GPR120 Agonist 5 and isoxazole in other agonists, has been shown to enhance selectivity for GPR120 over related receptors like GPR40 .
These structure-activity insights have guided the rational design of new GPR120 agonists with enhanced pharmacological properties.
Research and Development Status
GPR120 Agonist 5 has primarily been used as a tool compound for investigating the physiological roles of GPR120 and the potential therapeutic applications of GPR120 agonists . More recently developed GPR120 agonists with improved potency and selectivity, such as Compound A and TUG-891, have advanced our understanding of GPR120 biology and therapeutic potential .
Several pharmaceutical companies and academic institutions continue to develop and characterize novel GPR120 agonists . These research efforts aim to optimize potency, selectivity, pharmacokinetic properties, and efficacy in relevant disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume